molecular formula C8H6F3NO B1333493 N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine CAS No. 368-83-2

N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine

Cat. No. B1333493
CAS RN: 368-83-2
M. Wt: 189.13 g/mol
InChI Key: GIONPAPDKZQLTK-UHFFFAOYSA-N
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Description

“N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine” is a chemical compound with the CAS Number: 928064-01-1 . It has a molecular weight of 207.13 . The IUPAC name for this compound is 1-fluoro-3-(nitrosomethyl)-5-(trifluoromethyl)benzene .


Synthesis Analysis

The synthesis of N-trifluoromethyl compounds, including “this compound”, has been reported through fluorination and trifluoromethylation of N-containing compounds . Novel N-Cbz- and N-Boc-N-trifluoromethyl hydroxylamine reagents have been designed and synthesized by silver-mediated oxidative trifluoromethylation .


Chemical Reactions Analysis

These reagents have been successfully applied to the direct incorporation of a NCF3 moiety into commonly used unsaturated substrates under photoredox catalysis . This protocol enables the efficient and regioselective C–H trifluoromethylamination of various (hetero)arenes, including complex bioactive molecules .

Scientific Research Applications

Coordination Compounds

N-[[3-(Trifluoromethyl)phenyl]methylidene]hydroxylamine has been utilized in the synthesis of coordination compounds. For example, in a study by Yang (2012), this compound was used to create a complex where the central NdIII ion is coordinated by six N atoms from three bidentate chelate ligands and three Cl− ions, showing a distorted tricapped trigonal prismatic geometry. This demonstrates its utility in forming stable complex molecules with specific geometric configurations (Hua Yang, 2012).

Anti-Senescence Properties

Research by Atamna et al. (2000) on a related compound, N-t-butyl hydroxylamine, indicates its effectiveness in delaying senescence in human lung fibroblasts. This suggests potential applications of this compound in anti-aging research, particularly concerning its derivative or similar compounds (H. Atamna, A. Paler-Martinez, B. Ames, 2000).

Analytical Chemistry

In analytical chemistry, hydroxylamine derivatives, which include this compound, are used as reagents. Shendrikar (1969) discusses the versatility of N-benzoyl-N-phenylhydroxylamine in reactions with various metal ions, highlighting the broad application of hydroxylamine derivatives in chemical analysis (A. Shendrikar, 1969).

Role in Advanced Oxidation Processes

Li et al. (2021) explored the role of hydroxylamine in the Fe(II)/peroxydisulfate system, a type of advanced oxidation process. They found that hydroxylamine can transform major reactive species and regenerate Fe(II), suggesting its potential utility in environmental remediation and industrial applications (Zhuoyu Li, Yulei Liu, Peinan He, Xin Zhang, Lu Wang, Haiteng Gu, Hao Zhang, Jun Ma, 2021).

Herbicidal Applications

Hydroxylamine derivatives, including this compound, have been studied for their potential use as herbicides. Mel'nikova and Baskakov (1971) synthesized various derivatives and observed their properties, noting their potential in the development of new herbicidal compounds (I. A. Mel'nikova, Y. Baskakov, 1971).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

N-trifluoromethyl compounds, including “N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine”, are valuable targets in medicinal chemistry . The development of new synthetic methods from abundant and easily available substrates is highly desirable but still challenging . Future research may focus on the development of these new synthetic methods and the exploration of the biological activities of these compounds.

properties

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)7-3-1-2-6(4-7)5-12-13/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIONPAPDKZQLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380502
Record name N-{[3-(Trifluoromethyl)phenyl]methylidene}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

368-83-2
Record name N-{[3-(Trifluoromethyl)phenyl]methylidene}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a similar manner as described in Preparation Example 1, by using 3-(trifluoromethyl)benzaldehyde (34.82 g, 200.0 mmol), sodium hydroxide (12.00 g, 300.0 mmol) and hydrochloric acid hydroxylamine (16.68 g, 240 mmol), a white solid required compound (35.33 g, 187 mmol, 93%) was obtained.
Quantity
34.82 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
16.68 g
Type
reactant
Reaction Step Three
Yield
93%

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